molecular formula C9H16BrNO B14189099 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-47-1

2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14189099
CAS No.: 918522-47-1
M. Wt: 234.13 g/mol
InChI Key: CMCGLOUUJICFDL-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 1-bromo-2-methylpropan-2-ol with 2-isocyanatoethyl (meth)acrylate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and conditions to maintain the purity and yield of the compound is essential.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while polymerization reactions can produce polymers with amino side groups .

Scientific Research Applications

2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of a bromine atom, a methyl group, and an oxazole ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Properties

CAS No.

918522-47-1

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C9H16BrNO/c1-8(2,5-10)7-11-9(3,4)6-12-7/h5-6H2,1-4H3

InChI Key

CMCGLOUUJICFDL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C(C)(C)CBr)C

Origin of Product

United States

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